2-Amino-3-cyclooctyl-propanoic acid;hydrochloride
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Overview
Description
2-Amino-3-cyclooctyl-propanoic acid;hydrochloride is a synthetic compound with the molecular formula C11H21NO2·HCl and a molecular weight of 235.75 g/mol . This compound is a derivative of cyclooctane and is classified as a non-proteinogenic amino acid. It is commonly used in scientific research due to its potential therapeutic and toxic effects.
Preparation Methods
The synthesis of 2-Amino-3-cyclooctyl-propanoic acid;hydrochloride involves several steps, starting with the cyclooctane ring formation. The synthetic route typically includes:
Cyclooctane Formation: Cyclooctane is synthesized through a series of cyclization reactions.
Amino Acid Introduction: The amino group is introduced via amination reactions, often using ammonia or amines under controlled conditions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Amino-3-cyclooctyl-propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amino acid and hydrochloric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-3-cyclooctyl-propanoic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclooctyl-propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-Amino-3-cyclooctyl-propanoic acid;hydrochloride can be compared with other similar compounds, such as:
2-Amino-3-cyclohexyl-propanoic acid: Similar structure but with a cyclohexane ring instead of a cyclooctane ring.
2-Amino-3-cyclopentyl-propanoic acid: Contains a cyclopentane ring, making it smaller and potentially less sterically hindered.
2-Amino-3-cyclododecyl-propanoic acid: Features a larger cyclododecane ring, which may affect its reactivity and binding properties.
The uniqueness of this compound lies in its specific ring size and the resulting steric and electronic effects, which can influence its chemical behavior and biological activity.
Properties
IUPAC Name |
2-amino-3-cyclooctylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c12-10(11(13)14)8-9-6-4-2-1-3-5-7-9;/h9-10H,1-8,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNVSMIDNZRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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